1-(3-Ethyl-5-methylphenyl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Ethyl-5-methylphenyl)methanamine hydrochloride is an organic compound with the molecular formula C10H15N·HCl It is a derivative of methanamine, where the amine group is attached to a substituted benzene ring
Vorbereitungsmethoden
The synthesis of 1-(3-Ethyl-5-methylphenyl)methanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-Ethyl-5-methylbenzaldehyde.
Reductive Amination: The aldehyde group of 3-Ethyl-5-methylbenzaldehyde is converted to an amine group through reductive amination. This involves the reaction with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of 1-(3-Ethyl-5-methylphenyl)methanamine.
Analyse Chemischer Reaktionen
1-(3-Ethyl-5-methylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens.
Wissenschaftliche Forschungsanwendungen
1-(3-Ethyl-5-methylphenyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Ethyl-5-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, affecting their function. The aromatic ring can also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-(3-Ethyl-5-methylphenyl)methanamine hydrochloride can be compared with other similar compounds, such as:
1-(3,5-Dichlorophenyl)methanamine hydrochloride: This compound has similar structural features but contains chlorine substituents, which can affect its reactivity and biological activity.
1-(3-Cyclopropyl-5-methylphenyl)methanamine hydrochloride: The presence of a cyclopropyl group introduces steric hindrance, influencing the compound’s chemical behavior and interactions.
1-(3-Methyl-1-benzothiophen-5-yl)methanamine hydrochloride: The benzothiophene ring system provides additional aromaticity and potential sulfur interactions, differentiating it from the ethyl-methyl substituted compound.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
2866307-00-6 |
---|---|
Molekularformel |
C10H16ClN |
Molekulargewicht |
185.69 g/mol |
IUPAC-Name |
(3-ethyl-5-methylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-3-9-4-8(2)5-10(6-9)7-11;/h4-6H,3,7,11H2,1-2H3;1H |
InChI-Schlüssel |
XVIRPYXOSAVIQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC(=C1)C)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.